molecular formula C26H18ClF3N4O3 B10935793 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10935793
M. Wt: 526.9 g/mol
InChI Key: BQXCZKJUKBEHSQ-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a pyrimidine ring, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H18ClF3N4O3

Molecular Weight

526.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H18ClF3N4O3/c1-35-17-9-5-15(6-10-17)23-22(27)24(16-7-11-18(36-2)12-8-16)34(33-23)25-31-19(20-4-3-13-37-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3

InChI Key

BQXCZKJUKBEHSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)OC)Cl

Origin of Product

United States

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